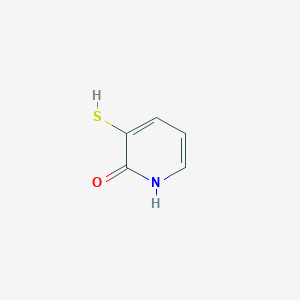

2(1H)-Pyridinone, 3-mercapto-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2(1H)-Pyridinone, 3-mercapto-, also known as 2(1H)-Pyridinone, 3-mercapto-, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2(1H)-Pyridinone, 3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research indicates that 3-mercapto-2(1H)-pyridinone exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for development into antimicrobial agents.

Antiviral Activity

Studies have evaluated the antiviral properties of compounds related to 3-mercapto-2(1H)-pyridinone. For instance, derivatives of pyridinones have demonstrated effectiveness against viruses such as Hepatitis B and Herpes Simplex Virus (HSV), suggesting potential applications in antiviral drug development .

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, warranting further investigation into its anticancer properties .

Chelation Properties

3-Mercapto-2(1H)-pyridinone acts as a chelating agent, capable of forming stable complexes with various metal ions. This property is particularly valuable in biomedical applications:

Radionuclide Chelation

The compound has been explored for its ability to chelate radioactive metals, which can be beneficial in nuclear medicine. Chelating agents are essential for reducing the toxicity of actinides by promoting their excretion from the body .

Therapeutic Metal Chelators

The ability to form stable complexes with metals such as iron (Fe³⁺) and gadolinium (Gd³⁺) positions 3-mercapto-2(1H)-pyridinone as a promising candidate for developing low-toxicity therapeutic agents aimed at treating metal overload conditions or enhancing MRI contrast agents .

Case Studies

Several case studies highlight the applications of 3-mercapto-2(1H)-pyridinone:

Analyse Chemischer Reaktionen

Ce(III)-Catalyzed Multicomponent Reactions

A stereoselective [3+2+1] cyclocondensation method using CeCl3·7H2O (10 mol%) enables efficient synthesis of 3-mercapto-2(1H)-pyridinones from aldehydes, mercaptoacetic acid, and ammonium acetate . Key findings include:

- Diastereoselectivity : Up to 85:15 dr favoring the cis isomer.

- Substrate Scope : Works with aromatic and aliphatic aldehydes (e.g., benzaldehyde, furfural).

- Yield : 70–88% under solvent-free conditions at 80°C for 2–4 h .

Intramolecular Cyclization

3-Mercapto-2(1H)-pyridinone derivatives participate in cyclization reactions to form fused heterocycles. For example:

- Thiazolodiazine Formation : Reaction with 2-chloro-N-(3-oxoalkenyl)acetamides yields 3-sulfanylpyridin-2(1H)-ones via intramolecular nucleophilic substitution (2020 study) .

- Conditions : K2CO3, DMF, 80°C, 6 h.

- Yield : 60–78% .

Tautomerism and Stability

The compound exists in equilibrium between the thione (3-mercapto) and thiol tautomers, influenced by solvent polarity and temperature . Gas-phase studies indicate a proton affinity of 221.3 kcal/mol and vertical ionization energy of 8.41 eV .

Functionalization via Alkylation

Alkylation of the mercapto group facilitates access to sulfur-containing analogs:

- Methylation : Using iodomethane in a Parr bomb (150°C, 48 h) yields 1-methyl-3-mercapto-2(1H)-pyridinone .

- Benzylation : Benzyl chloride under basic conditions introduces protective groups for further derivatization .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Methods

| Method | Catalyst | Yield Range | Time (h) | Selectivity |

|---|---|---|---|---|

| Ce(III)-catalyzed | CeCl3·7H2O | 70–88% | 2–4 | High (cis isomer) |

| Classic condensation | None | 65–72% | 12–18 | Regioselective |

| Intramolecular cyclization | K2CO3 | 60–78% | 6 | Moderate |

This compound’s reactivity profile underscores its value in medicinal chemistry (azaphenoxathiines as bioactive scaffolds) and materials science. Future research directions may explore photocatalytic applications or enantioselective transformations.

Eigenschaften

IUPAC Name |

3-sulfanyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-5-4(8)2-1-3-6-5/h1-3,8H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQVMMFFPCCTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.